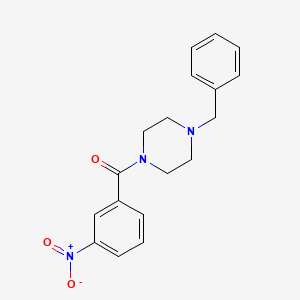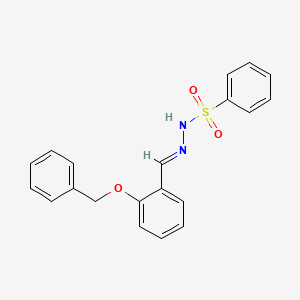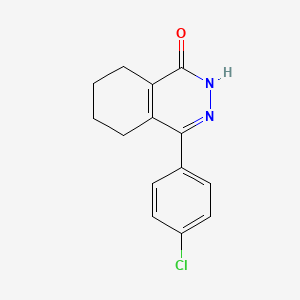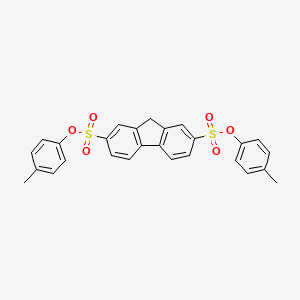![molecular formula C18H16Cl3N3O4S B11981570 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11981570.png)
4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C18H16Cl3N3O4S This compound is notable for its unique structure, which includes a trichloromethyl group, a phenoxyacetyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The phenoxyacetyl group is introduced through the reaction of phenoxyacetic acid with a suitable amine under acidic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is added via a chlorination reaction, often using reagents such as trichloromethyl chloroformate.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The trichloromethyl group and phenoxyacetyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-{[({2,2,2-trichloro-1-[(4-ethoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
- 4-{[({2,2,2-trichloro-1-[(4-methoxyphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoic acid
Uniqueness
4-{[({2,2,2-trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)carbothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trichloromethyl group enhances its reactivity, while the phenoxyacetyl moiety contributes to its binding affinity and specificity in biological systems.
特性
分子式 |
C18H16Cl3N3O4S |
|---|---|
分子量 |
476.8 g/mol |
IUPAC名 |
4-[[2,2,2-trichloro-1-[(2-phenoxyacetyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O4S/c19-18(20,21)16(23-14(25)10-28-13-4-2-1-3-5-13)24-17(29)22-12-8-6-11(7-9-12)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,29) |
InChIキー |
AQSRCLZLGCDJCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-bromophenyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11981491.png)
![2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one](/img/structure/B11981494.png)
![3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11981504.png)





![1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11981559.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11981561.png)

![3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide](/img/structure/B11981574.png)

